AZ7328 -

AZ7328

Catalog Number: EVT-1533629
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AZ7328 is a potent and selective AKT inhibitor. AZ7328 inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner but had minimal effects on apoptosis. The cytostatic effects of AZ7328 correlate with PIK3CA mutations and are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. AZ7328 can interact with autophagy inhibitors to induce apoptosis in some cell lines. AZ7238 may be potential useful for patients with PIK3CA mutant bladder cancers.
Source and Classification

AZ7328 was developed as part of the efforts to target the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently dysregulated in many cancers. The compound is classified as an ATP-competitive inhibitor of AKT, specifically designed to bind to the active site of the kinase, thereby preventing its phosphorylation and subsequent activation.

Synthesis Analysis

Methods and Technical Details

The synthesis of AZ7328 involves several chemical reactions that typically begin with readily available starting materials. The synthetic route may include:

  1. Formation of Key Intermediates: Initial steps often involve the creation of key intermediates through condensation reactions or coupling strategies.
  2. Cyclization: A cyclization reaction may be employed to form the core structure of AZ7328.
  3. Purification: Following synthesis, the product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels.

Technical details regarding specific reagents, solvents, and conditions (temperature, time) are crucial for optimizing yield and purity but are often proprietary or undisclosed in literature.

Molecular Structure Analysis

Structure and Data

AZ7328 has a defined molecular structure characterized by specific functional groups that contribute to its activity as an AKT inhibitor. The molecular formula is typically represented as C₁₄H₁₈N₄O₂S.

Key structural features include:

  • Aromatic Rings: Contribute to hydrophobic interactions with the target protein.
  • Thiazole Moiety: Plays a role in binding affinity and specificity.
  • Amine Groups: Essential for interaction with the ATP-binding site of AKT.

The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into binding interactions.

Chemical Reactions Analysis

Reactions and Technical Details

AZ7328 undergoes several chemical reactions upon interaction with biological targets:

  1. Inhibition of Phosphorylation: The primary reaction involves the competitive inhibition of AKT phosphorylation at serine residues, which disrupts downstream signaling pathways.
  2. Induction of Autophagy: In certain cellular contexts, AZ7328 has been shown to induce autophagy as a cytoprotective response to metabolic stress caused by AKT inhibition .
  3. Combination Therapies: Studies indicate that AZ7328 can be used in combination with other inhibitors (e.g., mTOR inhibitors) to enhance therapeutic efficacy against cancer cells harboring specific mutations .
Mechanism of Action

Process and Data

The mechanism of action for AZ7328 primarily revolves around its role as an AKT inhibitor:

  1. Binding to AKT: AZ7328 binds competitively to the ATP-binding site on AKT, preventing ATP from activating the kinase.
  2. Downstream Effects: This inhibition leads to reduced phosphorylation of key substrates involved in cell growth and survival pathways, including glycogen synthase kinase 3 beta and ribosomal protein S6 kinase .
  3. Modulation of Autophagy: The compound also influences autophagy pathways; by inhibiting AKT, it triggers autophagic processes that can lead to cell death under certain conditions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

AZ7328 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 298.38 g/mol.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water.
  • Stability: Stability under physiological conditions may vary; detailed stability studies are necessary for formulation development.

These properties influence its bioavailability and efficacy as a therapeutic agent.

Applications

Scientific Uses

AZ7328 is primarily utilized in cancer research due to its ability to target the phosphatidylinositol 3-kinase/AKT signaling pathway:

  • Cancer Therapeutics: It shows promise in treating bladder cancer, particularly in cases with PIK3CA mutations .
  • Combination Therapy Studies: Research has explored its use alongside other inhibitors (e.g., mTOR inhibitors) to enhance anti-tumor efficacy .
  • Mechanistic Studies: It serves as a tool compound for understanding AKT-related signaling pathways and their implications in cancer biology.
Introduction to AZ7328: Pharmacological and Therapeutic Context

AZ7328 as a Selective AKT Kinase Inhibitor: Chemical Structure and Development

AZ7328 is a potent and selective ATP-competitive inhibitor targeting AKT (protein kinase B), a central node in the PI3K/AKT/mTOR signaling cascade. Its chemical structure features nitrogen-containing heterocycles critical for binding to the AKT kinase domain, though reported molecular formulas vary between sources: C₁₄H₁₅N₃O (MW 241.29 g/mol) and C₁₈H₁₉N₅O₂S (MW 369.44 g/mol). This discrepancy may reflect distinct synthetic derivatives or analytical methodologies . AZ7328 exhibits >98% purity as a stable solid powder, soluble in DMSO but insoluble in water, with a shelf life exceeding two years when stored at -20°C [1] .

The compound’s mechanism of action involves concentration-dependent inhibition of AKT substrate phosphorylation (e.g., GSK3β, PRAS40), leading to suppressed cancer cell proliferation. Preclinical studies demonstrate its cytostatic effects—inducing G1 cell cycle arrest rather than apoptosis—in PTEN-null bladder cancer cell lines. Notably, AZ7328 synergizes with mTOR inhibitors (e.g., rapamycin) and autophagy inhibitors (e.g., chloroquine), which convert its cytostatic activity to cytotoxic apoptosis in PIK3CA-mutant models [1] [2] [5].

Table 1: Key Characteristics of AZ7328

PropertySpecification
Molecular Formula (Variants)C₁₄H₁₅N₃O or C₁₈H₁₉N₅O₂S
Molecular Weight241.29 g/mol or 369.44 g/mol
Purity>98%
SolubilityDMSO-soluble; water-insoluble
Primary MechanismATP-competitive AKT inhibition
Synergistic AgentsmTOR inhibitors, autophagy inhibitors

Rationale for Targeting the PI3K/AKT/mTOR Pathway in Oncology

The PI3K/AKT/mTOR pathway regulates cell survival, proliferation, and metabolism. Dysregulation occurs frequently in cancers via PIK3CA mutations (activating PI3Kα), PTEN loss (elevating PIP3), or AKT amplifications. These alterations drive therapeutic resistance and poor prognosis:

  • Bladder Cancer: ~22% of tumors harbor PIK3CA mutations, correlating with AZ7328 sensitivity [2] [6].
  • Endometrial Cancer: >50% exhibit PTEN/AKT pathway abnormalities; >40% have PTEN mutations [6] [8].
  • Breast Cancer: PIK3CA mutations occur in 30–40% of hormone receptor-positive cases [3] [8].

Single-node inhibitors (e.g., AKT-only agents) often trigger compensatory feedback loops. For instance, AZ7328 monotherapy activates autophagy as a cytoprotective response in bladder cancer cells and Ras/MEK/ERK signaling in prostate cancer models, limiting efficacy [2] [5] [7]. Consequently, multi-node inhibition—combining AKT, mTOR, and PI3Kα blockers—has emerged as a superior strategy to overcome resistance.

Table 2: Genetic Alterations in the PI3K/AKT/mTOR Pathway Across Cancers

Cancer TypeKey AlterationsPrevalence
EndometrialPTEN mutations, PIK3CA hyperactivity42–54%; 22%
Breast (HR+)PIK3CA mutations30–40%
BladderPIK3CA mutations~22%
ProstatePTEN loss20–40%

AZ7328 in the Context of AKT Inhibitor Drug Development

AZ7328 represents an intermediate stage in the evolution of AKT inhibitors, bridging first-generation pan-AKT blockers and newer isoform-selective agents. Unlike allosteric inhibitors (e.g., MK-2206), AZ7328 operates via ATP-competitive inhibition, enabling potent kinase domain targeting but with challenges in isoform specificity. Its pharmacological profile distinguishes it from contemporaries:

  • Isoform Selectivity: Preferentially inhibits AKT1/2 over AKT3 (IC₅₀: 58 nM, 210 nM, and 2.12 µM, respectively) [10].
  • Combination Potential: Enhances efficacy with mTOR inhibitors (e.g., sapanisertib) by concurrently blocking upstream (PI3K) and downstream (mTOR) nodes [5] [8].
  • Autophagy Modulation: Unlike cytotoxic agents, AZ7328 induces cytoprotective autophagy, necessitating combinations with lysosomal inhibitors (e.g., hydroxychloroquine) to unlock apoptosis [2] [7].

Recent drug development focuses on dual-pathway strategies (e.g., AZ7328 + MEK inhibitors) to counteract compensatory Ras/ERK activation observed in prostate cancer models [5]. Additionally, next-generation agents like capivasertib (AKT1/2/3 inhibitor) and inavolisib (PI3Kα mutant-specific) aim to improve therapeutic windows, building on AZ7328’s mechanistic insights [8].

Table 3: Evolution of AKT-Targeted Therapies

Compound TypeExamplesAdvantages/Limitations vs. AZ7328
Pan-AKT InhibitorsAZ7328, Akti-1/2Broad pathway suppression; cytostatic effects
Isoform-SelectiveCapivasertib (AKT1/2/3)Reduced off-target toxicity
Dual Node InhibitorsSapanisertib (mTORC1/2)Blocks feedback reactivation
Mutation-SpecificInavolisib (PI3Kα-H1047R)Targets oncogenic mutants selectively

Properties

Product Name

AZ7328

Synonyms

AZ7328; AZ-7328; AZ 7328.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.